1H-Perfluoropentane

説明

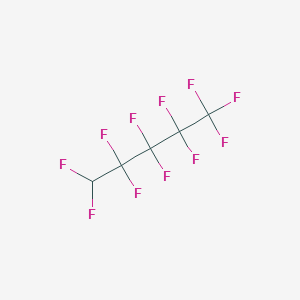

1H-Perfluoropentane, also known as Dodecafluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It is a liquid that boils at slightly over room temperature .

Molecular Structure Analysis

The molecular formula of 1H-Perfluoropentane is C5HF11 . It has a molecular weight of 270.0439 . The structure of 1H-Perfluoropentane includes a total of 16 bonds, with 15 non-H bonds and 2 rotatable bonds .

Physical And Chemical Properties Analysis

1H-Perfluoropentane has a molecular weight of 270.0439 . It is a liquid that boils at slightly over room temperature . The boiling point is 318 K .

科学的研究の応用

Phase Transition Monitoring

1H-Perfluoropentane (PFP) is notably utilized in observing phase transitions of hybrid colloidal materials. Specifically, PFP emulsion droplets can undergo a controlled phase transition into microbubbles when exposed to heat or through acoustic droplet vaporization. This property has vast applications in fields like imaging and drug delivery. The phase transition of polydopamine-shelled, perfluorocarbon (PDA/PFC) emulsion droplets, which include PFP, can be meticulously observed using techniques like small- and ultra-small-angle neutron scattering (SANS and USANS), alongside contrast variation methods. These techniques enable in situ monitoring of the phase transition, offering profound insights into the transformation of polydisperse, emulsion droplet systems (Vidallon et al., 2021).

Drug Encapsulation

PFP's distinct properties are harnessed in the field of drug encapsulation. Due to its very low miscibility with organic solvents, PFP poses challenges in the preparation of stabilized droplets for multifunctional capsules, especially when trying to avoid surfactants or additives that can affect capsule uniformity. Research has explored the encapsulation of perfluorohexane (PFH) in polymers, such as polymethylsilsesquioxane (PMSQ), using coaxial electrohydrodynamic atomization (CEHDA) without the need for processing additives. This technique has shown potential in creating micro- and nanoscale capsules, a process that can be pivotal in medical and pharmaceutical applications (Chang, Stride, & Edirisinghe, 2009).

Environmental Impact and Health Risk Assessment

Research has also delved into the environmental and health impacts of liquid perfluoro-n-alkanes, which include PFP. These substances are recognized as potent greenhouse gases and have been incorporated into protocols like the Kyoto Protocol. Detailed assessments of their environmental properties, such as octanol-water partition coefficients, water solubility, and Henry's law constants, have been conducted. These studies are crucial in understanding the atmospheric implications of PFP and related compounds and in proposing measures to mitigate their environmental footprint (Tsai, 2009).

Safety And Hazards

When handling 1H-Perfluoropentane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11/c6-1(7)2(8,9)3(10,11)4(12,13)5(14,15)16/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFBZGUXZMEPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CF2H, C5HF11 | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895160 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |

CAS RN |

375-61-1 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)